molecular formula C20H13F5N2O2 B6546881 N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946255-68-1

N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546881
CAS No.: 946255-68-1
M. Wt: 408.3 g/mol
InChI Key: KVGHFSMFQLHMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F5N2O2 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.08971847 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-16-8-7-14(10-17(16)22)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGHFSMFQLHMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of fluorinated phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC17_{17}H14_{14}F5_{5}N1_{1}O2_{2}
Molecular Weight363.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Antioxidant Activity : The presence of electron-withdrawing fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
  • Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

Case Studies

  • Inhibition of COX and LOX : A study evaluated the inhibitory effects of similar compounds on COX-2 and LOX enzymes. Results demonstrated moderate inhibition, suggesting potential anti-inflammatory applications .
  • Cytotoxicity Assessment : The compound was tested against MCF-7 cells, revealing an IC50 value indicative of significant cytotoxicity. This positions it as a candidate for further development in cancer therapeutics .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins, reinforcing its potential efficacy in modulating biological pathways .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
COX-2 InhibitionModerate
LOX InhibitionModerate
Cytotoxicity (MCF-7 Cells)Significant (IC50 < 20 μM)

Q & A

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : The synthesis of dihydropyridine derivatives typically involves multi-step reactions. A common approach includes:
  • Step 1 : Condensation of substituted benzaldehyde derivatives with β-ketoesters under basic conditions (e.g., K₂CO₃ in DMF) to form dihydropyridine cores.
  • Step 2 : Functionalization via nucleophilic substitution or amidation to introduce fluorophenyl and trifluoromethylbenzyl groups. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .
  • Key Considerations : Optimize temperature (60–100°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hrs) to maximize yield (reported 60–85% for analogs) .
  • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC and ¹⁹F NMR .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:
  • Spectroscopy : ¹H/¹³C NMR to assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm). ¹⁹F NMR identifies fluorinated substituents (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves dihydropyridine ring conformation and substituent orientation (e.g., dihedral angles between fluorophenyl and trifluoromethyl groups) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with dihydropyridine pharmacology:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Viability : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing potency to reference compounds like sorafenib .
  • Membrane Permeability : Use Caco-2 monolayers to predict oral bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methoxy groups) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (fluorinated aryl groups) .
  • Data Integration : Correlate electronic properties (Hammett σ values of substituents) with enzymatic inhibition data to identify key electronic effects .

Q. What computational strategies resolve contradictions in reported biological data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model target binding (e.g., ATP-binding pockets) to explain variability in IC₅₀ values across studies .
  • Docking Studies : Use AutoDock Vina to predict binding modes and compare with crystallographic data (e.g., PDB IDs 4UX9, 6G6X) .
  • Orthogonal Assays : Validate conflicting cytotoxicity results using apoptosis assays (Annexin V staining) and genomic profiling (RNA-seq) .

Q. How can metabolic stability and off-target effects be evaluated preclinically?

  • Methodological Answer :
  • Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Key CYP450 isoforms (e.g., CYP3A4) are often involved in dihydropyridine oxidation .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess hERG inhibition, GPCR activity, and ion channel modulation .
  • In Silico Toxicity : Predict hepatotoxicity (e.g., Derek Nexus) and mutagenicity (e.g., Ames test models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.